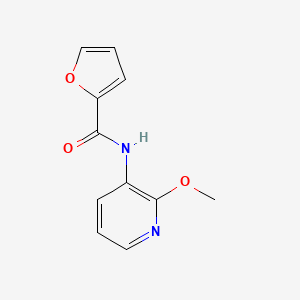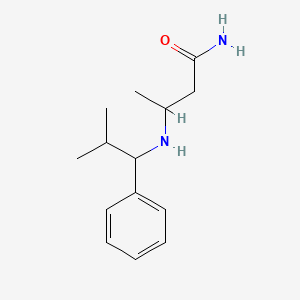![molecular formula C20H20BrClN4O2 B14899369 benzyl (2S,5R)-5-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-2-methylpiperidine-1-carboxylate](/img/structure/B14899369.png)
benzyl (2S,5R)-5-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-2-methylpiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (2S,5R)-5-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-2-methylpiperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine carboxylates This compound is characterized by the presence of a benzyl group, a bromine atom, a chlorine atom, and an imidazo[1,5-a]pyrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S,5R)-5-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-2-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. The starting materials may include 2-methylpiperidine, benzyl chloride, and 1-bromo-8-chloroimidazo[1,5-a]pyrazine. The synthesis may proceed through the following steps:
Formation of the piperidine ring: The 2-methylpiperidine is synthesized through a cyclization reaction.
Introduction of the benzyl group: Benzyl chloride is reacted with the piperidine derivative under basic conditions to form the benzylated product.
Attachment of the imidazo[1,5-a]pyrazine moiety: The 1-bromo-8-chloroimidazo[1,5-a]pyrazine is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the reactions.
化学反应分析
Types of Reactions
Benzyl (2S,5R)-5-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the bromine or chlorine atoms with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce derivatives with different halogen atoms or other functional groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find applications in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of benzyl (2S,5R)-5-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
Benzyl (2S,5R)-5-(1-bromoimidazo[1,5-a]pyrazin-3-yl)-2-methylpiperidine-1-carboxylate: Lacks the chlorine atom.
Benzyl (2S,5R)-5-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-2-methylpiperidine-1-carboxylate: Lacks the bromine atom.
Benzyl (2S,5R)-5-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-2-ethylpiperidine-1-carboxylate: Has an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of benzyl (2S,5R)-5-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-2-methylpiperidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry. The presence of both bromine and chlorine atoms, along with the imidazo[1,5-a]pyrazine moiety, gives it distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C20H20BrClN4O2 |
|---|---|
分子量 |
463.8 g/mol |
IUPAC 名称 |
benzyl (2S,5R)-5-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C20H20BrClN4O2/c1-13-7-8-15(19-24-17(21)16-18(22)23-9-10-25(16)19)11-26(13)20(27)28-12-14-5-3-2-4-6-14/h2-6,9-10,13,15H,7-8,11-12H2,1H3/t13-,15+/m0/s1 |
InChI 键 |
KLIACMWPKAJEDG-DZGCQCFKSA-N |
手性 SMILES |
C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C3=NC(=C4N3C=CN=C4Cl)Br |
规范 SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C3=NC(=C4N3C=CN=C4Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


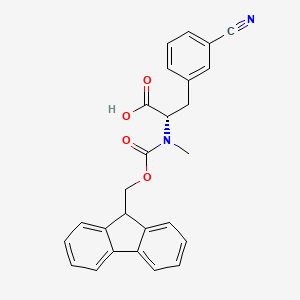
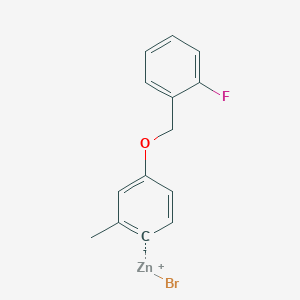
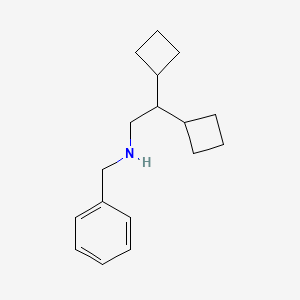

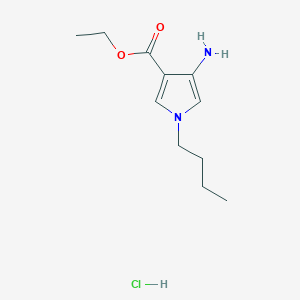
![2,4-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14899328.png)
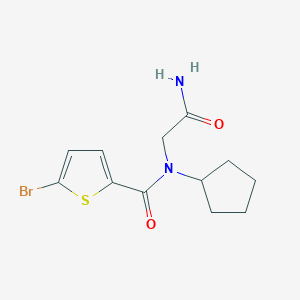
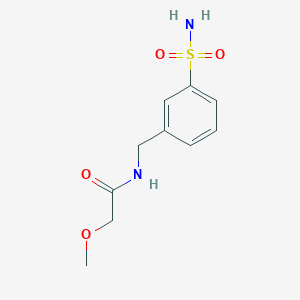
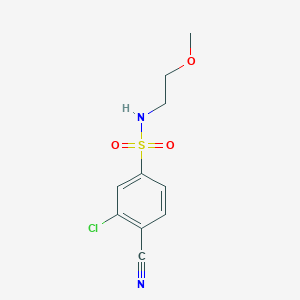
![9,10-Di-p-tolyl-10H-imidazo[1,2-a]naphtho[1,2-d]imidazole](/img/structure/B14899346.png)
